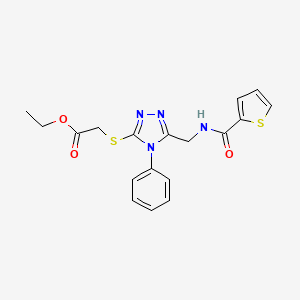

ethyl 2-((4-phenyl-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Description

Ethyl 2-((4-phenyl-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a phenyl group at position 4 and a thiophene-2-carboxamido methyl group at position 3. This compound belongs to a class of triazole derivatives known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme-inhibitory activities . Its synthesis typically involves nucleophilic substitution reactions between thiol-containing triazole intermediates and ethyl bromoacetate under alkaline conditions .

Properties

IUPAC Name |

ethyl 2-[[4-phenyl-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S2/c1-2-25-16(23)12-27-18-21-20-15(22(18)13-7-4-3-5-8-13)11-19-17(24)14-9-6-10-26-14/h3-10H,2,11-12H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMBCRQSBJSVIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((4-phenyl-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using thiophene-2-carboxylic acid as a starting material.

Amidation Reaction: The carboxylic acid group of the thiophene ring is converted to an amide by reacting with an amine.

Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester functional group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrotriazole derivatives.

Substitution: Various amides or esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-((4-phenyl-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Industrial Applications: It is used in the synthesis of other complex organic molecules and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-((4-phenyl-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate involves its interaction with specific molecular targets. The triazole and thiophene rings can interact with enzymes or receptors, modulating their activity. The ester functional group may also undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Ethyl 2-((4-Phenyl-5-(Pyridin-3-Yl)-4H-1,2,4-Triazol-3-Yl)Thio)Acetate

This analogue replaces the thiophene-2-carboxamido methyl group with a pyridin-3-yl substituent. However, the absence of the thiophene carboxamide group reduces its hydrogen-bonding capacity compared to the target compound .

Sodium 2-((4-Phenyl-5-(((5-Phenylamino-1,3,4-Thiadiazole-2-Yl)Thio)Methyl)-1,2,4-Triazol-3-Yl)Thio)Acetate

This sodium salt derivative replaces the ethyl ester with a carboxylate group, significantly improving water solubility. Molecular docking studies indicate stronger intermolecular interactions with target enzymes (e.g., kinases) due to the ionic carboxylate moiety, suggesting superior bioavailability over the ethyl ester variant .

2-((4-Allyl-5-(Thiophen-2-Yl)-4H-1,2,4-Triazol-3-Yl)Thio)-N-(3,5-Dimethoxyphenyl)Acetamide

Here, the phenyl group at position 4 is replaced with an allyl group, and the thiophene carboxamide is simplified to a thiophene ring.

Anticancer Activity

- Target Compound: Limited direct data are available, but structurally related thiazole-triazole hybrids (e.g., compound 11 from ) exhibit potent activity against HepG-2 cells (IC₅₀ = 1.98 ± 1.22 μg/mL) .

- Pyridine-Triazole Hybrids: No specific anticancer data reported, but pyridine moieties are associated with moderate cytotoxicity in other studies .

Antimicrobial Activity

- Target Compound: Not explicitly tested, but thiophene-containing triazoles (e.g., ) show moderate antibacterial activity against Staphylococcus aureus (MIC = 16–32 μg/mL) .

- Thiadiazole-Triazole Derivatives : Exhibit broader-spectrum antifungal activity, likely due to the thiadiazole ring’s electrophilic sulfur atoms .

Structure-Activity Relationships (SAR)

- Thiophene vs. Pyridine: The thiophene carboxamide group in the target compound enhances hydrogen-bond donor capacity, critical for binding to polar enzyme residues. Pyridine analogues rely more on hydrophobic interactions .

- Ethyl Ester vs. Carboxylate : The ethyl ester group in the target compound improves cell membrane permeability, whereas carboxylate derivatives (e.g., sodium salts) favor aqueous solubility and target binding .

- Phenyl Substitution : The 4-phenyl group stabilizes the triazole ring through steric and electronic effects, a feature conserved across active analogues .

Biological Activity

Ethyl 2-((4-phenyl-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound belonging to the 1,2,4-triazole class, which is noted for its diverse pharmacological properties. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features several functional groups:

- Triazole ring : Known for its role in various biological activities.

- Thiophene moiety : Contributes to the compound's lipophilicity and may enhance interaction with biological targets.

- Acetate group : Can undergo hydrolysis, potentially releasing active components.

The molecular formula is C₁₈H₁₈N₄O₂S₂ with a molecular weight of approximately 382.5 g/mol.

Antimicrobial Activity

Compounds containing the triazole nucleus have demonstrated significant antimicrobial effects. This compound may exhibit similar properties due to its structural characteristics. Research indicates that derivatives of triazoles often show activity against a range of bacteria and fungi:

| Compound | Activity Type | Target Organism | IC₅₀ (μM) |

|---|---|---|---|

| Compound A | Antifungal | Candida albicans | 15 |

| Compound B | Antibacterial | Staphylococcus aureus | 20 |

| Ethyl derivative | Antimicrobial | E. coli | TBD |

Cytotoxic Activity

Studies have evaluated the cytotoxic effects of triazole derivatives against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results:

| Cell Line | Compound Tested | IC₅₀ (μM) |

|---|---|---|

| HeLa | Triazole A | 29 |

| MCF7 | Triazole B | 73 |

| MCF7 | Ethyl derivative | TBD |

In a study involving various triazole derivatives, the presence of a thiophene ring was correlated with increased cytotoxicity against HeLa cells due to enhanced lipophilicity and better interaction with cellular targets .

The mechanism by which this compound exerts its biological effects likely involves:

- Interaction with Enzymes : The triazole moiety can inhibit enzymes like fungal cytochrome P450s.

- DNA Interaction : Potential binding to nucleic acids may disrupt replication in cancer cells.

- Cell Membrane Disruption : The lipophilic nature may enhance penetration into microbial membranes.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the thiophene derivative.

- Reaction with hydrazine to create the triazole structure.

- Esterification with ethyl chloroacetate.

Each step requires optimization for yield and purity.

Case Studies

Recent research has highlighted the potential of similar compounds in clinical settings:

- Anticancer Studies : A study demonstrated that triazole derivatives significantly inhibited tumor growth in xenograft models.

- Antifungal Trials : Clinical trials showed efficacy against resistant strains of Candida species.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.